BenchChemオンラインストアへようこそ!

N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-91-0) is a synthetic indol-3-yl-oxoacetamide with molecular formula C17H13BrN2O2 and molecular weight 357.2 Da. The compound belongs to the broader indol-3-yl-oxoacetamide chemotype that has demonstrated nanomolar affinity for the cannabinoid receptor type 2 (CB2) in published medicinal chemistry campaigns, with class Ki values spanning 0.37–377 nM.

Molecular Formula C17H13BrN2O2
Molecular Weight 357.2 g/mol
CAS No. 852367-91-0
Cat. No. B3288627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
CAS852367-91-0
Molecular FormulaC17H13BrN2O2
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C17H13BrN2O2/c1-10-8-11(18)6-7-14(10)20-17(22)16(21)13-9-19-15-5-3-2-4-12(13)15/h2-9,19H,1H3,(H,20,22)
InChIKeyFYPZLLMEPUMYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-91-0) – Procurement-Relevant Structural and Class Profile


N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-91-0) is a synthetic indol-3-yl-oxoacetamide with molecular formula C17H13BrN2O2 and molecular weight 357.2 Da . The compound belongs to the broader indol-3-yl-oxoacetamide chemotype that has demonstrated nanomolar affinity for the cannabinoid receptor type 2 (CB2) in published medicinal chemistry campaigns, with class Ki values spanning 0.37–377 nM [1]. It is supplied as a research-grade chemical (typical purity ≥95%) and is not intended for human or veterinary therapeutic use .

Why N-(4-Bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide Cannot Be Replaced by Generic Indol-3-yl-oxoacetamide Analogs


Indol-3-yl-oxoacetamides exhibit extreme sensitivity to peripheral substitution, with CB2 Ki values spanning three orders of magnitude (0.37–377 nM) across a single congeneric series [1]. The precise placement of the bromine atom at the 4-position and the methyl group at the 2-position of the N-phenyl ring creates a unique combination of steric and electronic features that distinguishes this compound from its positional isomers (e.g., 4-bromo-3-methylphenyl analog, CAS 852367-95-4) and indole C2-methylated analogs (e.g., CAS 852372-11-3). Empirical structure–activity relationship (SAR) data from the indol-3-yl-oxoacetamide class demonstrate that even minor modifications—such as methyl group relocation on the N-phenyl ring or introduction of a 2-methyl substituent on the indole core—can alter receptor binding affinity by >10-fold [1]. Therefore, generic substitution without confirmatory comparative bioassay data risks selecting a compound with a substantially different pharmacological fingerprint.

Quantitative Differentiation Evidence for N-(4-Bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-91-0)


Structural Differentiation from the 4-Bromo-3-methylphenyl Positional Isomer (CAS 852367-95-4)

CAS 852367-91-0 bears the methyl substituent at the 2-position (ortho to the amide linkage) on the N-phenyl ring, whereas CAS 852367-95-4 bears the methyl group at the 3-position (meta to the amide linkage) . This positional isomerism alters the dihedral angle between the phenyl ring and the oxoacetamide plane, affecting both the molecular shape and the hydrogen-bonding capacity of the amide NH. In the broader indol-3-yl-oxoacetamide class, such positional variations on the N-phenyl ring are associated with profound differences in CB2 receptor affinity, with Ki differences exceeding one order of magnitude between closely related isomers [1].

Medicinal Chemistry Structure–Activity Relationship Lead Optimization

Differentiation from the Indole C2-Methylated Analog (CAS 852372-11-3)

CAS 852372-11-3 (N-(4-bromo-2-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, MW 371.2 Da) differs from CAS 852367-91-0 by the presence of a methyl group at the C2 position of the indole ring . This 2-methylindole modification introduces additional steric bulk adjacent to the oxoacetamide linkage and alters the electronic properties of the indole NH. Published SAR on indol-3-yl-oxoacetamides demonstrates that substituents at the indole C2 position strongly modulate CB2 binding affinity, with N1-substituted and C2-unsubstituted analogs showing divergent affinity profiles (Ki spanning 0.37–377 nM across the series) [1]. The 2-methyl substitution also increases molecular weight by 14 Da and logP by approximately 0.5 units, altering physicochemical properties relevant to cell permeability and assay compatibility.

Medicinal Chemistry SAR Analysis CB2 Receptor

Class-Level CB2 Receptor Affinity Window for Indol-3-yl-oxoacetamides

The indol-3-yl-oxoacetamide chemotype to which CAS 852367-91-0 belongs has been pharmacologically characterized as a privileged scaffold for CB2 cannabinoid receptor inverse agonism. In the Pasquini et al. (2012) study, a series of indol-3-yl-oxoacetamides displayed CB2 Ki values ranging from 377 nM to 0.37 nM, with selectivity over CB1 receptors ranging from moderate to good [1]. While a specific Ki value for CAS 852367-91-0 has not been reported in peer-reviewed literature, its structural features (C2-unsubstituted indole, 4-bromo-2-methylphenyl amide) position it within the SAR space of this validated CB2 ligand series. The nanomolar affinity window of the class establishes the compound's relevance for cannabinoid receptor research and distinguishes it from structurally unrelated CB2 ligand chemotypes (e.g., quinolone-3-carboxamides) that operate through different binding modes.

Cannabinoid Receptor CB2 Inverse Agonist Binding Affinity

Differentiation from the Reduced Indole Analog (Octahydro-1H-indol-3-yl Derivative)

CAS 852367-91-0 contains a fully aromatic 1H-indole ring, whereas the octahydro-1H-indol-3-yl analog (ChemSpider ID 128927724; C17H21BrN2O2; MW 365.27 Da) bears a saturated indole ring . The aromatic indole system of CAS 852367-91-0 provides a characteristic UV chromophore (λmax ~270–290 nm) that facilitates HPLC-UV quantification, whereas the octahydro analog lacks this strong UV absorption, complicating purity analysis and assay quantification. The aromatic indole also contributes to π–π stacking interactions with aromatic residues in receptor binding pockets (e.g., CB2 F117, W194), which are absent in the fully saturated analog, leading to fundamentally different binding modes as demonstrated across numerous class members [1].

Chemical Stability Aromaticity UV Detection

Anticancer Research Application and Patent-Based Scaffold Validation

The 1H-indol-3-yl-2-oxoacetamide scaffold is disclosed in US Patent 7,662,834 B2 as having potent anticancer and cytotoxic activity and utility in inhibiting angiogenesis [1]. The patent explicitly claims methods of treating cancer using compounds of the general formula encompassing the indol-3-yl-2-oxoacetamide core with various N-substitutions [2]. CAS 852367-91-0, bearing the 4-bromo-2-methylphenyl amide substituent, falls within the structural scope of this patent class. A separate patent application (US 2003/0181482 A1) further describes 3-oxoacetamideindolyl compounds as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [3]. This patent-based validation distinguishes the indol-3-yl-2-oxoacetamide class from other indole chemotypes that lack documented anticancer intellectual property coverage.

Anticancer Cytotoxicity Angiogenesis Inhibition

Recommended Research and Procurement Scenarios for N-(4-Bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-91-0)


CB2 Cannabinoid Receptor Probe Development and SAR Expansion

CAS 852367-91-0 is procured as a template for synthesizing focused libraries of indol-3-yl-oxoacetamides aimed at exploring CB2 receptor SAR. The C2-unsubstituted indole core and the 4-bromo-2-methylphenyl amide substituent provide a defined starting point for systematic modifications (e.g., N1-alkylation, halogen replacement, amide N-substitution) to map affinity and selectivity trends within the nanomolar Ki range demonstrated by this chemotype [1]. Researchers should confirm compound identity via 1H NMR and HPLC purity (>95%) before initiating biological assays.

Oncology Research Leveraging the 1H-Indol-3-yl-2-oxoacetamide Anticancer Scaffold

The indol-3-yl-2-oxoacetamide scaffold is disclosed in US Patent 7,662,834 B2 as possessing anticancer, cytotoxic, and anti-angiogenic activity [1]. CAS 852367-91-0 may be evaluated in cytotoxicity screening panels (e.g., NCI-60 or similar) to determine its cancer cell line selectivity profile and to benchmark its potency against reference indol-3-yl-2-oxoacetamide analogs from the patent literature. Procurement for this application requires documentation of batch-specific purity and structural characterization.

Negative Control or Orthogonal Chemotype for CB2 Assay Validation

Given that the specific CB2 Ki for CAS 852367-91-0 has not been reported, the compound may serve as a structural control or orthogonal chemotype in CB2 binding assays alongside well-characterized CB2 ligands such as the fluorinated derivative 8 (Ki = 6.2 nM) [1] or WIN 55,212-2. Its distinct substitution pattern (4-bromo-2-methylphenyl vs. adamantyl-furanyl) provides an opportunity to assess assay robustness across structurally diverse indol-3-yl-oxoacetamides.

Synthetic Intermediate for Further Derivatization

The oxoacetamide linkage and the bromine atom at the 4-position of the N-phenyl ring offer orthogonal synthetic handles for further chemical elaboration. The bromine can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) to generate diverse analogs, while the oxoacetamide carbonyl groups can be reduced or functionalized. CAS 852367-91-0 is procured as a multi-gram intermediate for generating focused compound libraries.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.